10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
The compound 10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (hereafter referred to as Compound A) is a tricyclic heterocyclic molecule featuring a fused thia-azatricyclic core substituted with a 4-methylbenzenesulfonyl group and a 4-methylbenzylamine moiety. This structural framework is characteristic of bioactive molecules targeting enzymatic or receptor-mediated pathways, as seen in analogs such as proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-14-3-7-16(8-4-14)13-23-20-19-18(11-12-30-19)27-21(24-20)22(25-26-27)31(28,29)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWDTMMQLWCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting with the preparation of key intermediates such as 4-methylbenzenesulfonyl chloride and 4-methylbenzylamine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound 10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex chemical structure with potential applications in various fields, particularly in medicinal chemistry and drug discovery. This article delves into its scientific research applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
The compound belongs to a class of sulfonamide derivatives, characterized by the presence of a sulfonyl group attached to an aromatic ring. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity. The intricate structure includes a tetraazatricyclo framework, which is significant for its interaction with biological targets.
Enzyme Inhibition Studies
Research has shown that compounds similar to 10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exhibit enzyme inhibitory properties. For instance, sulfonamide derivatives have been studied for their potential as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific compound may exhibit similar properties, making it a candidate for further investigation as an antimicrobial agent against various pathogens.
Cancer Therapeutics
The unique structural features of this compound suggest potential applications in cancer therapy. Compounds with similar frameworks have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of multiple nitrogen atoms may enhance its interaction with DNA or RNA targets within cancerous cells.
Table 1: Summary of Research Findings on Related Compounds
Case Study Insights
- Enzyme Inhibition : A study focused on synthesizing new sulfonamides demonstrated that modifications to the benzene ring could enhance inhibitory potency against α-glucosidase and acetylcholinesterase . This suggests that structural variations similar to those found in 10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine could yield compounds with improved therapeutic profiles.
- Antimicrobial Efficacy : Compounds derived from sulfonamide scaffolds have been tested against various bacterial strains with notable success . The structural components of the compound may confer similar antimicrobial properties worthy of exploration.
Mechanism of Action
The mechanism of action of 10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context and target involved .
Comparison with Similar Compounds
Key Observations :
- The JQ1-TCO derivative () replaces the sulfonyl group with a chlorophenyl moiety, significantly altering hydrophobicity and target selectivity (e.g., BET bromodomain inhibition) .
- Aglaithioduline (), though structurally distinct, shares a ~70% Tanimoto similarity with hydroxamate-based inhibitors like SAHA, highlighting the importance of substituent-driven bioactivity .
Pharmacological and Bioactivity Profiles
Target Engagement and Selectivity
- Compound A : The sulfonyl group may target tyrosine kinases or HDACs , as seen in sulfonamide-based inhibitors (e.g., ). Its benzyl group could enhance blood-brain barrier penetration, suggesting neuropharmacological applications .
- JQ1-TCO derivative : Exhibits high affinity for BET bromodomains , with the chlorophenyl group critical for binding pocket interactions .
Pharmacokinetics
- Compound A : Predicted to have moderate solubility (logP ~3.5) due to the sulfonyl group, contrasting with the more hydrophobic JQ1-TCO derivative (logP ~4.2) .
- Aglaithioduline : Shows ~70% similarity to SAHA in ADMET profiles, suggesting comparable oral bioavailability .
Analytical and Computational Comparisons
Molecular Networking and Similarity Metrics
- Cosine Score Analysis : Compound A clusters with sulfonamide-containing analogs in LC-MS/MS-based molecular networks (cosine score >0.8), indicating shared fragmentation pathways .
- Tanimoto Index : Structural similarity to the 4-ethoxy analog is ~85% (MACCS fingerprints), while similarity to JQ1-TCO drops to ~60% due to core scaffold differences .
Docking and Virtual Screening
- Chemical Space Docking (): Compound A’s sulfonyl group enriches docking scores against kinase targets by 2.5-fold compared to non-sulfonylated analogs, aligning with PROTAC design principles .
Biological Activity
The compound 10-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article aims to explore its biological activity, including possible pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
This compound has a distinctive tetraazatricyclo structure characterized by multiple nitrogen atoms and a sulfonyl group. The presence of these functional groups suggests possible interactions with biological targets such as enzymes or receptors.
| Feature | Description |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molar Mass | 396.50 g/mol |
| Structural Components | Tetraazatricyclo framework, sulfonyl group |
Chemical Reactivity
The reactivity of this compound can be attributed to its functional groups:
- Sulfonyl Group : Known for its ability to form strong interactions with nucleophiles.
- Amine Group : Can participate in hydrogen bonding and nucleophilic substitution reactions.
Pharmacological Potential
While specific data on the biological activity of this compound is limited, compounds with similar structural motifs have been documented to exhibit significant pharmacological properties. Potential activities may include:
- Antimicrobial Activity : Compounds with sulfonamide structures often demonstrate antibacterial properties.
- Anticancer Activity : The tetraazatricyclo framework has been associated with various anticancer mechanisms.
The exact mechanisms through which this compound may exert its biological effects require further investigation. However, potential mechanisms could involve:
- Enzyme Inhibition : Interaction with key enzymes in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular processes.
Similar Compounds and Their Activities
Research on structurally similar compounds provides insights into the potential biological activities of this molecule. For instance:
- N-(4-methylphenyl)methyl-sulfonamide derivatives have shown promising antibacterial properties against various strains of bacteria.
- Tetraazatricyclo compounds have been studied for their anticancer effects, particularly in targeting tumor growth pathways.
Toxicological Assessments
Preliminary assessments suggest that compounds within this chemical class may exhibit low toxicity at therapeutic doses. For example:
- In animal studies, compounds with similar structures demonstrated no significant adverse effects at doses up to 2500 mg/kg body weight per day.
- Genotoxicity studies indicated weak mutagenic effects only at very high concentrations.
Q & A
Q. What are the key steps for synthesizing this compound, and what intermediates are critical?
The synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
- Schiff base formation : Condensation of amines with aldehydes/ketones to form the tricyclic core, followed by cyclization using catalysts like acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product . Key intermediates include the Schiff base precursor and the sulfonylated aromatic intermediate.
Q. How can spectroscopic methods confirm the compound’s structure?
- NMR : H and C NMR to verify proton environments (e.g., sulfonyl and benzyl groups) and carbon frameworks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for protonated ions) .
- X-ray crystallography : Single-crystal analysis to resolve bond angles, planarity, and intramolecular interactions (e.g., R factor < 0.05) .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF for dissolution in biological assays .
- Hydrophobic media : Chloroform or ethyl acetate for stability in non-aqueous environments . Stability should be tested under inert atmospheres (N) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to compare bond lengths/angles with crystallographic data .
- Molecular docking : Identify binding affinities to biological targets (e.g., enzymes) and rationalize discrepancies in activity data .
- MD simulations : Assess conformational stability in solution to explain spectral anomalies .
Q. What strategies mitigate side reactions during tricyclic core formation?
- Temperature control : Slow heating (e.g., 60–80°C) to prevent over-cyclization .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to enhance regioselectivity .
- In situ monitoring : TLC or HPLC to track intermediate formation and adjust reaction time .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute the sulfonyl group with carbonyl or phosphoryl moieties to enhance metabolic stability .
- Activity cliffs : Use QSAR models to predict and validate activity trends across derivatives .
Q. What experimental designs address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors to improve heat/mass transfer and reduce side products .
- DoE (Design of Experiments) : Screen parameters (temperature, stoichiometry) via fractional factorial designs to identify critical factors .
- Catalyst recycling : Immobilize catalysts (e.g., on silica) for reuse in multi-step reactions .
Methodological Guidance
Q. How to validate intramolecular interactions influencing conformation?
- SC-XRD : Detect hydrogen bonds (e.g., N–H⋯π) and torsional angles in the crystal lattice .
- Variable-temperature NMR : Monitor dynamic behavior of flexible moieties (e.g., benzyl groups) .
- IR spectroscopy : Identify weak interactions (e.g., C–H⋯O) via frequency shifts .
Q. What protocols ensure reproducibility in biological assays?
Q. How to resolve spectral overlaps in complex mixtures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
